molecular formula C34H18O2 B089878 [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione CAS No. 116-90-5

[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione

Cat. No. B089878
Key on ui cas rn: 116-90-5
M. Wt: 458.5 g/mol
InChI Key: FEQOTXWZPMPKGW-UHFFFAOYSA-N
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Patent
US04394227

Procedure details

A process according to claim 1, wherein manganese(II) sulfate is oxidised anodically in 80 to 90% sulfuric acid, in the presence of 4,4'-bibenzanthrone, to give manganese(III) sulfate, which acts in situ as an oxidising agent and converts 4,4'-bibenzanthrone into dioxoviolanthrone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+2:6].C1C2=C3C(C(C4C2=CC=CC=4)=O)=CC=C(C2C4C5C(=CC=2)C(=O)C2C(=CC=CC=2)C=5C=CC=4)C3=CC=1>S(=O)(=O)(O)O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+3:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+3:6] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=CC=C3C(=O)C4=CC=CC=C4C1=C23)C=2C3=CC=CC=1C4=CC=CC=C4C(C(=CC2)C13)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mn+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Mn+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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